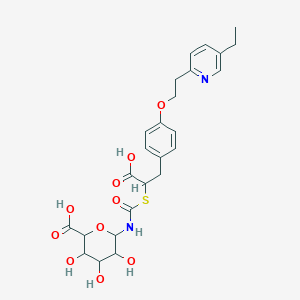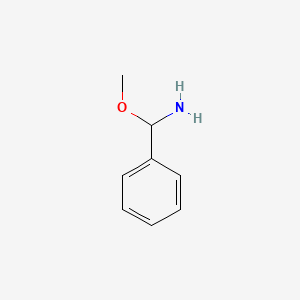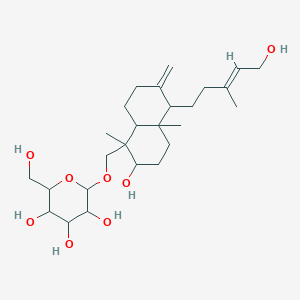
Goshonoside F2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Goshonoside F2 is typically isolated from the leaves of Rubus chingii Hu through extraction methods involving solvents like ethanol . The process generally includes steps such as drying the plant material, grinding it into a powder, and then using ethanol to extract the desired compounds. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and isolation methods .
Chemical Reactions Analysis
Types of Reactions
Goshonoside F2 undergoes various chemical reactions, including oxidation and glycosylation . These reactions are crucial for modifying the compound to study its different pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and glycosyl donors for glycosylation reactions . The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products
The major products formed from these reactions include oxidized derivatives and glycosylated forms of this compound, which are studied for their enhanced pharmacological activities .
Scientific Research Applications
Goshonoside F2 has been the subject of various scientific studies due to its potential pharmacological effects . It has shown promise in the following areas:
Chemistry: Used as a model compound to study the chemical behavior of diterpene glycosides.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action of Goshonoside F2 involves its interaction with various molecular targets and pathways . It has been shown to inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules . Additionally, its anti-tumor effects are attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Goshonoside F2 is part of a family of diterpene glycosides found in Rubus chingii Hu . Similar compounds include Goshonoside F1, Goshonoside F3, Goshonoside F4, and Goshonoside F5 . These compounds share similar structures but differ in their specific glycosylation patterns and pharmacological activities . This compound is unique due to its specific glycosylation, which contributes to its distinct pharmacological profile .
Properties
CAS No. |
90851-25-5 |
|---|---|
Molecular Formula |
C26H44O8 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[2-hydroxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-15(10-12-27)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-33-24-23(32)22(31)21(30)18(13-28)34-24/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3/b15-10+ |
InChI Key |
CWDBCXIAEGDANA-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCC1C(=C)CCC2C1(CCC(C2(C)COC3C(C(C(C(O3)CO)O)O)O)O)C |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCC(C2(C)COC3C(C(C(C(O3)CO)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


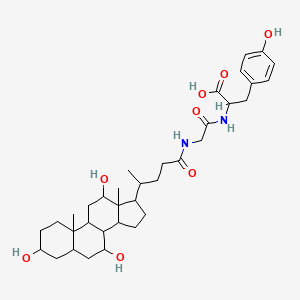
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
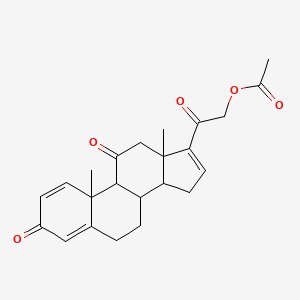
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
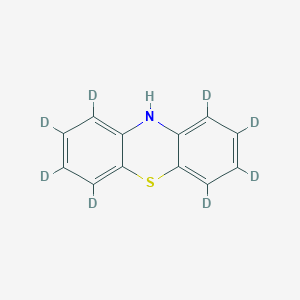
![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)

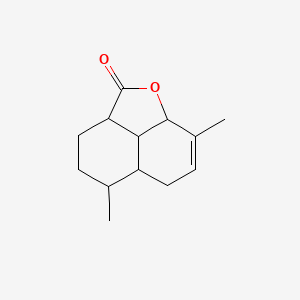
![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)
